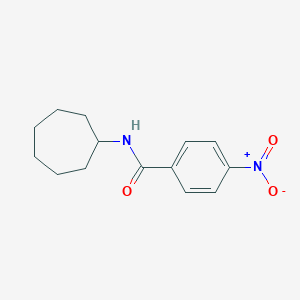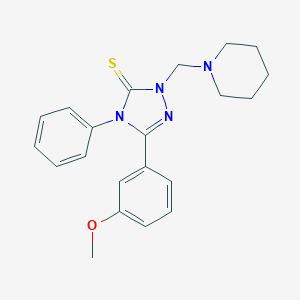![molecular formula C26H17I2N5O B393286 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393286.png)
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and diiodophenyl and cyanovinyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more readily available starting materials, improving reaction conditions, and scaling up the process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: The diiodophenyl group can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as zinc (Zn) or tin (Sn) in dilute hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups results in the formation of amines.
Aplicaciones Científicas De Investigación
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-2-(1,3-benzothiazol-2-yl)phenol: Another compound with a similar structure but different substituents.
5-amino-2-benzyloxy-benzoic acid: Shares the benzyloxy group but has a different core structure.
Uniqueness
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of a pyrazole ring, benzyloxy group, and diiodophenyl and cyanovinyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C26H17I2N5O |
|---|---|
Peso molecular |
669.3g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-phenylmethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C26H17I2N5O/c27-20-12-18(25(23(28)13-20)34-16-17-7-3-1-4-8-17)11-19(14-29)24-22(15-30)26(31)33(32-24)21-9-5-2-6-10-21/h1-13H,16,31H2/b19-11+ |
Clave InChI |
HYLGQYDATKMVGS-YBFXNURJSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B393203.png)
![2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B393205.png)
![2-Methoxybenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B393207.png)

![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3,4,5-trimethoxybenzoate](/img/structure/B393209.png)
![N-(3-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393213.png)
![N-butyl-2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393214.png)
![2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B393215.png)

![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-{(E)-[(4-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393218.png)
![2-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B393221.png)
![N-cyclohexyl-N-[4-methoxy-6-(4-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B393222.png)
![4-[(4-propoxybenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B393227.png)
